molecular formula C₅H₈O₂ B1144568 1-(Oxiran-2-yl)propan-2-one CAS No. 809241-47-2

1-(Oxiran-2-yl)propan-2-one

Cat. No. B1144568
M. Wt: 100.12
InChI Key:
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Description

“1-(Oxiran-2-yl)propan-2-one” is a useful synthetic intermediate . It has a molecular weight of 100.12 and a molecular formula of C5H8O2 . The IUPAC name for this compound is 1-(oxiran-2-yl)propan-2-one .


Synthesis Analysis

The synthesis of compounds similar to “1-(Oxiran-2-yl)propan-2-one” has been reported in various studies. For instance, a one-pot synthesis of 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom was performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines . Another study reported the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion as a new functionalized partner .


Molecular Structure Analysis

The molecular structure of “1-(Oxiran-2-yl)propan-2-one” includes an oxirane ring attached to a propan-2-one group . The Canonical SMILES for this compound is CC(=O)CC1CO1 .


Chemical Reactions Analysis

The chemical reactions involving “1-(Oxiran-2-yl)propan-2-one” or similar compounds have been studied. For example, one-pot synthesis of 3-vinyl substituted indoles was performed by the reactions of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxiran-2-yl)propan-2-one” include a molecular weight of 100.12 and a molecular formula of C5H8O2 . The compound is canonicalized, and it has a complexity of 88.1 . It has a topological polar surface area of 29.6Ų .

properties

IUPAC Name

1-(oxiran-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4(6)2-5-3-7-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHYDAQZKQNNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxiran-2-yl)propan-2-one

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